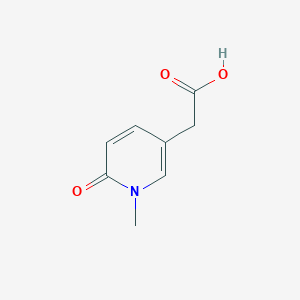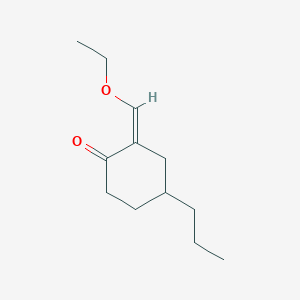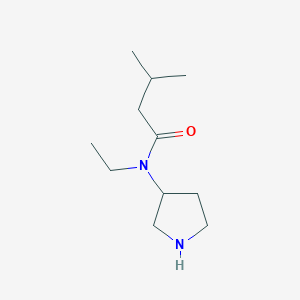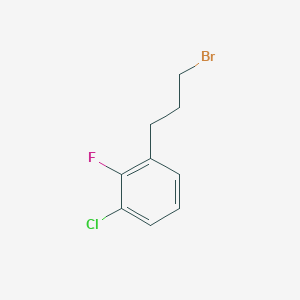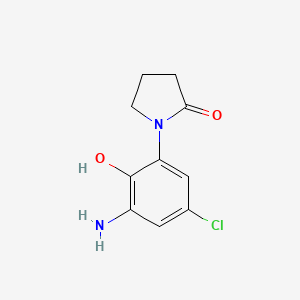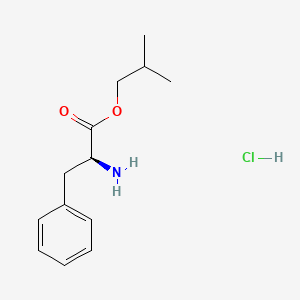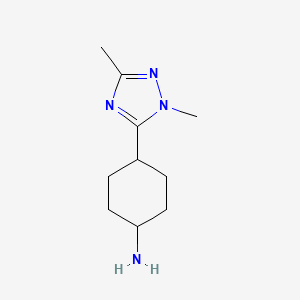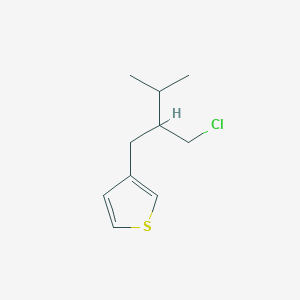
3-(2-(Chloromethyl)-3-methylbutyl)thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-(Chloromethyl)-3-methylbutyl)thiophene is a derivative of thiophene, a five-membered heterocyclic compound containing sulfur. Thiophene and its derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Chloromethyl)-3-methylbutyl)thiophene can be achieved through various methods. One common approach involves the halogenation of thiophene derivatives. For instance, the halogen dance reaction can be utilized to introduce halogen atoms into the thiophene ring . This reaction involves the treatment of halogenated heteroaromatic compounds with lithium diisopropylamide (LDA), leading to the formation of rearranged lithiated intermediates .
Industrial Production Methods
Industrial production of thiophene derivatives often involves large-scale halogenation reactions. The use of reagents such as N-chlorosuccinimide (NCS) or bromine (Br2) is common in these processes . Additionally, microwave-assisted synthesis has been explored to enhance reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-(Chloromethyl)-3-methylbutyl)thiophene can undergo various chemical reactions, including:
Oxidation: Thiophene derivatives can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert thiophene derivatives to dihydrothiophenes.
Substitution: Halogenated thiophenes can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
3-(2-(Chloromethyl)-3-methylbutyl)thiophene has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(2-(Chloromethyl)-3-methylbutyl)thiophene depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity . The presence of the chloromethyl group can enhance its reactivity, allowing it to form covalent bonds with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene: The parent compound, known for its aromaticity and stability.
2-Chlorothiophene: A halogenated derivative with similar reactivity.
3-Methylthiophene: A methyl-substituted thiophene with different electronic properties.
Uniqueness
This combination of substituents can enhance its ability to participate in various chemical reactions and interact with biological targets .
Propriétés
Formule moléculaire |
C10H15ClS |
|---|---|
Poids moléculaire |
202.74 g/mol |
Nom IUPAC |
3-[2-(chloromethyl)-3-methylbutyl]thiophene |
InChI |
InChI=1S/C10H15ClS/c1-8(2)10(6-11)5-9-3-4-12-7-9/h3-4,7-8,10H,5-6H2,1-2H3 |
Clé InChI |
GQQBVWVALKBUQR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(CC1=CSC=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


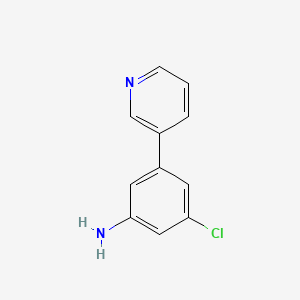
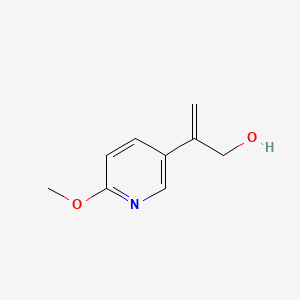
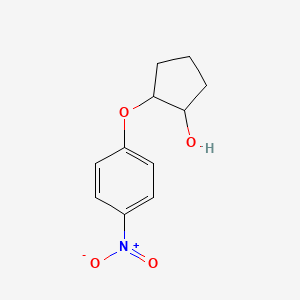

![6,9-Diazaspiro[4.5]decane hydrate dihydrochloride](/img/structure/B13642742.png)
